Boiling Point: Target vs. Shorter-Chain Analog
The predicted boiling point of 2-(2-{[(5-Methylfuran-2-yl)methyl]amino}ethoxy)ethan-1-ol is 309.2±37.0 °C, substantially higher than that of the shorter-chain comparator 2-amino-2-(5-methylfuran-2-yl)ethanol (CAS 1270486-06-0), which has a predicted boiling point of 243.3±35.0 °C . This ~66 °C boiling point elevation is attributable to the additional ethylene glycol spacer increasing molecular weight and hydrogen bonding capacity, permitting the target compound to remain in solution and resist evaporative loss under high-temperature reaction conditions where the comparator would volatilize .
Comparator: 243.3±35.0 °C
+65.9 °C
| Evidence Dimension | Predicted boiling point |
|---|---|
| Target Compound Data | 309.2±37.0 °C (Predicted) |
| Comparator Or Baseline | 2-amino-2-(5-methylfuran-2-yl)ethanol (CAS 1270486-06-0): 243.3±35.0 °C (Predicted) |
| Quantified Difference | +65.9 °C (calculated from midpoints) |
| Conditions | Predicted values from Chemsrc database; experimental values not available. |
Why This Matters
Higher boiling point allows the target compound to be used in high-temperature synthetic transformations (e.g., sealed-tube reactions, microwave-assisted synthesis) that would exceed the thermal tolerance of the shorter-chain comparator, directly influencing procurement for process chemistry applications.
